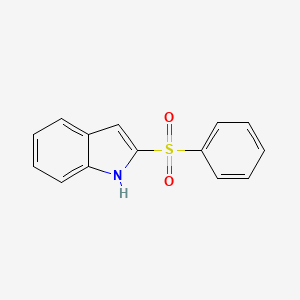

2-(Phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-18(17,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEBQCQIJHJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylsulfonyl 1h Indole and Its Advanced Derivatives

Foundational Approaches to the 2-(Phenylsulfonyl)-1H-indole Core

The construction of the core this compound structure can be approached through several distinct strategies. These methods either build the molecule by first protecting the indole (B1671886) nitrogen and then functionalizing the C-2 position or by directly introducing the sulfonyl group at the C-2 position of an unprotected indole.

N-Protection Strategies Utilizing Benzenesulfonyl Chloride

The introduction of a phenylsulfonyl group onto the nitrogen atom of the indole ring is a common and critical first step in many synthetic sequences. This N-protection serves a dual purpose: it shields the reactive N-H bond from undesired side reactions and, more importantly, it significantly increases the acidity of the proton at the C-2 position. This enhanced acidity facilitates subsequent deprotonation and functionalization at this site.

The standard procedure involves reacting indole with benzenesulfonyl chloride in the presence of a base. tandfonline.com Common bases used for this transformation include sodium hydride (NaH) in an aprotic solvent like dichloromethane. Alternatively, phase-transfer catalysis (PTC) conditions, employing a base such as sodium hydroxide (B78521) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), can also be used effectively. scispace.com This protection strategy is also applicable to related heterocyclic systems, such as 7-azaindoles, where benzenesulfonyl chloride is used to afford the N-protected derivatives. mdpi.comencyclopedia.pub The resulting compound, 1-(phenylsulfonyl)-1H-indole, is a key intermediate for further elaboration, particularly at the C-2 position. researchgate.net

Direct Sulfonylation at the C-2 Position of the Indole Nucleus

Directly installing a sulfonyl group at the C-2 position of the indole nucleus offers a more atom-economical route, bypassing the need for a pre-installed N-protecting group in some cases. Recent advancements have focused on metal-free, oxidative C-H functionalization methods.

One prominent strategy involves the reaction of unprotected indoles with sulfonyl-containing reagents like arylsulfonyl hydrazides or sodium sulfinates. rsc.org These reactions are often mediated by an iodine-based catalytic system, such as molecular iodine (I₂) or potassium iodide (KI), in the presence of an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). rsc.orgnih.gov These methods are attractive due to their operational simplicity and use of environmentally benign solvents like water. rsc.org Mechanistic studies suggest the reaction may proceed through a 2,3-diiodoindoline intermediate, which then reacts with a sulfonyl radical generated in situ. nih.gov

| Indole Substrate | Sulfonyl Source | Catalyst/Reagent System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indole | p-Toluenesulfonyl hydrazide | KI / H₂O₂ | Water | Good | rsc.org |

| 1H-Indole | Benzenesulfonyl hydrazide | Iodophor / H₂O₂ | Water | Moderate | nih.gov |

| 1H-Indole | Sodium p-toluenesulfinate | I₂ / TBHP | HOAc | Good | rsc.org |

| N-Methylpyrrole | p-Toluenesulfonyl hydrazide | KI / H₂O₂ | Water | Excellent | rsc.org |

Alternatively, the synthesis of 1,2-bis(phenylsulfonyl)-1H-indole can be achieved from the N-protected intermediate, 1-(phenylsulfonyl)-1H-indole. However, a straightforward approach of quenching the 2-lithiated intermediate with benzenesulfonyl chloride does not yield the desired product; instead, it surprisingly produces 2-chloro-1-(phenylsulfonyl)-1H-indole. arkat-usa.org A successful, albeit multi-step, route has been developed that involves the lithiation of 1-(phenylsulfonyl)-1H-indole, followed by quenching with diphenyldisulfide to yield 2-(phenylthio)-1-(phenylsulfonyl)-1H-indole. Subsequent oxidation of the sulfide (B99878) to the sulfone using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) cleanly provides the target 1,2-bis(phenylsulfonyl)-1H-indole in high yield. arkat-usa.org

Synthesis of 2-Substituted 1-(Phenylsulfonyl)-1H-indole Scaffolds

The 1-(phenylsulfonyl)-1H-indole scaffold is a versatile platform for introducing a wide array of substituents at the C-2 position. Organometallic chemistry provides the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Organometallic Reagent-Mediated Functionalization at C-2

The electron-withdrawing nature of the N-phenylsulfonyl group renders the C-2 proton sufficiently acidic for deprotonation by strong bases. This generates a nucleophilic C-2 anion that can react with various electrophiles to install new functional groups.

The most common method for functionalizing the C-2 position is through directed ortho-metalation, specifically lithiation. Treatment of 1-(phenylsulfonyl)-1H-indole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically below -60 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), regioselectively generates the 2-lithio-1-(phenylsulfonyl)-1H-indole intermediate. scispace.comthieme-connect.de

This highly reactive lithiated species can then be "quenched" by adding a suitable electrophile, leading to the formation of a 2-substituted product. scispace.com This method is highly versatile, allowing for the introduction of various functional groups. For instance, quenching with iodine (I₂) produces 2-iodo-1-(phenylsulfonyl)-1H-indole, a valuable intermediate for subsequent palladium-catalyzed cross-coupling reactions. nih.gov

| Base | Electrophile | Product | Reference |

|---|---|---|---|

| t-BuLi | Iodine (I₂) | 2-Iodo-1-(phenylsulfonyl)-1H-indole | nih.gov |

| t-BuLi | Diphenyldisulfide (PhSSPh) | 2-(Phenylthio)-1-(phenylsulfonyl)-1H-indole | arkat-usa.org |

| n-BuLi | Benzenesulfonyl chloride (PhSO₂Cl) | 2-Chloro-1-(phenylsulfonyl)-1H-indole | arkat-usa.org |

As an alternative to organolithium reagents, sterically hindered magnesium amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have emerged as powerful reagents for the regioselective deprotonation (magnesiation) of various aromatic and heteroaromatic compounds. researchgate.netuni-muenchen.de These bases, like TMPMgCl·LiCl, can offer advantages in terms of functional group tolerance and reaction conditions compared to their lithium counterparts. uni-muenchen.de

The magnesiation of 1-(phenylsulfonyl)-1H-indole proceeds selectively at the C-2 position. nih.gov The resulting organomagnesium intermediate can then be trapped with electrophiles in a manner analogous to the lithiated species. A key application of this methodology is the synthesis of 2-iodo-1-(phenylsulfonyl)-1H-indole by quenching the magnesiated intermediate with iodine. nih.gov This iodinated product serves as a crucial building block for synthesizing 2-aryl-1-(phenylsulfonyl)-1H-indoles via Suzuki-Miyaura cross-coupling reactions. nih.govcore.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These methodologies have been extensively applied to the functionalization of the this compound core, enabling the introduction of a wide array of substituents at specific positions. The phenylsulfonyl group, acting as a robust protecting and activating group, facilitates these transformations by modulating the electronic properties of the indole ring. arkat-usa.org

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide or triflate, stands as a cornerstone of modern synthetic chemistry. core.ac.ukresearchgate.net In the context of this compound chemistry, this reaction has been instrumental in the introduction of aryl and heteroaryl moieties at the C-2 and C-3 positions.

The synthesis of 2-aryl-1-(phenylsulfonyl)-1H-indoles is readily achieved through the Suzuki-Miyaura coupling of 2-iodo-1-(phenylsulfonyl)-1H-indole with various arylboronic acids. core.ac.uk This reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. core.ac.uk The phenylsulfonyl group is crucial for these transformations, as it facilitates the initial halogenation or metallation at the C-2 position. smolecule.com

Similarly, the C-3 position can be arylated via Suzuki-Miyaura coupling. For instance, 3-bromo-1-(phenylsulfonyl)-1H-indole serves as a versatile precursor for the synthesis of 3-aryl-1-(phenylsulfonyl)-1H-indoles. The reaction of this bromo-derivative with arylboronic acids under palladium catalysis provides access to a diverse range of 3-substituted indole derivatives.

A notable example involves the reaction of 3-bromo-1-(phenylsulfonyl)-1H-indole with furan-3-ylboronic acid, which, under the catalysis of Pd(PPh₃)₄ and in the presence of potassium carbonate, yields 3-(furan-3-yl)-1-(phenylsulfonyl)-1H-indole in a high yield of 97%.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) |

| 2-Iodo-1-(phenylsulfonyl)-1H-indole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-1-(phenylsulfonyl)-1H-indole | Varies |

| 3-Bromo-1-(phenylsulfonyl)-1H-indole | Furan-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indole | 97 |

Sonogashira Coupling Strategies

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct and efficient route to the synthesis of substituted alkynes. organic-chemistry.org This methodology has been successfully employed for the alkynylation of the this compound nucleus, introducing valuable structural motifs for further synthetic elaborations. nih.govsemanticscholar.orgresearchgate.net

A common strategy involves the coupling of a halogenated 1-(phenylsulfonyl)-1H-indole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For example, the reaction of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene, catalyzed by a nickel complex, affords 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole in a 74% yield. semanticscholar.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel Catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | 74 |

| 2-Iodo-N-(phenylsulfonyl)aniline | Propargyl alcohol | Pd/Cu | [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol | 84 |

| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Aromatic Iodides | PdCl₂(PPh₃)₂/CuI | 1-(3-Arylprop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64-90 |

Heck Reaction Applications

The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, has proven to be a valuable tool for the functionalization of indoles. acs.orggoogle.comgoogle.com This reaction allows for the introduction of alkenyl substituents, which can serve as versatile handles for further synthetic manipulations.

An important application of the Heck reaction in this context is the synthesis of (E)-5-(2-(phenylsulfonyl)vinyl)-1H-indole from 5-bromoindole (B119039) and phenyl vinyl sulfone. google.com This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. google.com

Furthermore, intramolecular Heck reactions have been utilized to construct complex fused-indole systems. For instance, N-((3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-arylbenzenesulfonamides undergo intramolecular Heck coupling to afford various carboline derivatives. acs.org This transformation is typically catalyzed by Pd(OAc)₂ in the presence of a phosphine ligand and a base. acs.org A palladium-catalyzed cyclization followed by alkenylation (Heck reaction) of ethyl N-(2-alkynylphenyl)carbamates has also been developed for the synthesis of 2-substituted 3-alkenylindoles. clockss.org

| Reactant(s) | Catalyst System | Product(s) | Yield (%) |

| 5-Bromoindole, Phenyl vinyl sulfone | Pd(OAc)₂, Tri-o-tolylphosphine | (E)-5-(2-(Phenylsulfonyl)vinyl)-1H-indole | 85-90 |

| N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-arylbenzenesulfonamides | Pd(OAc)₂, PPh₃, K₂CO₃ | Indole sulfonamides, γ-carbolines | Varies |

| Ethyl N-(2-alkynylphenyl)carbamates, Alkenes | Pd(OAc)₂ | 2-Substituted 3-(indol-3-yl)propenoates | 32-74 |

Multi-Component and Cascade Cyclization Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Cascade reactions, on the other hand, involve a sequence of intramolecular transformations that occur in a single step without the isolation of intermediates. 20.210.105rsc.org Both strategies have been effectively applied to the synthesis of complex indole derivatives.

Recent research has demonstrated the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through a one-pot, three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This methodology, catalyzed by sulfamic acid, allows for the formation of three new bonds in a single step. nih.gov

Visible-light-induced radical cascade sulfonylation/cyclization has also emerged as a powerful method for the synthesis of indole-fused pyridine (B92270) derivatives. rsc.org This process involves the reaction of alkyne-tethered cyclohexadienones with sodium phenyl sulfinate and a diselenide under blue LED irradiation, leading to the formation of complex polycyclic structures. nih.gov

Synthesis of 3-Substituted this compound Derivatives

The C-3 position of the this compound core is a prime target for functionalization due to the electronic influence of the N-phenylsulfonyl group. Organometallic reagents have proven to be particularly effective for introducing a variety of substituents at this position.

Organometallic Reagent-Mediated Functionalization at C-3

Organocuprates have been shown to react with 1,2-bis(phenylsulfonyl)-1H-indole to produce 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org This reaction proceeds via a nucleophilic addition of the organocuprate to the C-3 position of the indole ring, followed by the elimination of a phenylsulfonyl group. arkat-usa.org This method provides a valuable route to C-3 alkylated and arylated indole derivatives. The reaction is typically carried out by treating a suspension of a copper(I) salt, such as copper(I) bromide-dimethyl sulfide complex (CuBr·Me₂S), with an alkyllithium reagent to generate the organocuprate in situ, which then reacts with the 1,2-bis(phenylsulfonyl)-1H-indole. arkat-usa.org

| Organocuprate Precursor | Substrate | Product |

| Alkyllithium | 1,2-Bis(phenylsulfonyl)-1H-indole | 3-Alkyl-2-(phenylsulfonyl)-1H-indole |

Generation and Reactions of 3-Lithio-1-(phenylsulfonyl)indole

The generation of 3-lithio-1-(phenylsulfonyl)indole (1) has been reported as a key intermediate in the synthesis of 3-substituted indoles. acs.org Treating 1-(phenylsulfonyl)-3-iodoindole with two equivalents of tert-butyllithium at low temperatures in tetrahydrofuran (THF) quantitatively produces this lithiated species. acs.org This intermediate readily reacts with various electrophiles to yield 3-substituted indoles. acs.org

Interestingly, upon warming to room temperature, 3-lithio-1-(phenylsulfonyl)indole (1) undergoes a clean rearrangement to the more stable 2-lithio-1-(phenylsulfonyl)indole (2). acs.org An alternative and regioselective method to generate the 2-lithio isomer involves the use of lithium diisopropylamide (LDA), which is less reactive than tert-butyllithium and can lead to purer reaction products. acs.org This sequential lithiation methodology provides a synthetic equivalent for 2,3-dilithio-1-(phenylsulfonyl)indole. acs.org

The following table summarizes the reaction of 3-lithio-1-(phenylsulfonyl)indole with various electrophiles.

Table 1: Reactions of 3-Lithio-1-(phenylsulfonyl)indole with Electrophiles

| Electrophile | Product | Yield (%) |

| D2O | 1-(Phenylsulfonyl)-3-deuteroindole | 85 |

| CH3OD | 1-(Phenylsulfonyl)-3-deuteroindole | 80 |

| (CH3)3SiCl | 1-(Phenylsulfonyl)-3-(trimethylsilyl)indole | 83 |

| (CH3)2NCHO | 1-(Phenylsulfonyl)indole-3-carboxaldehyde | 75 |

| (CH3)2CO | 1-(Phenylsulfonyl)-3-(2-hydroxy-2-propyl)indole | 78 |

| C6H5CHO | 1-(Phenylsulfonyl)-3-(α-hydroxybenzyl)indole | 70 |

| Data sourced from Saulnier and Gribble, 1982. acs.org |

Organocuprate Addition to Electron-Deficient Indoles

Organocuprate reagents have proven effective for introducing substituents at the C-3 position of electron-deficient indoles. arkat-usa.org Specifically, 1,2-bis(phenylsulfonyl)-1H-indole serves as a suitable substrate for nucleophilic attack by organocuprates. arkat-usa.org While other organometallic nucleophiles often fail to produce the desired substitution, organocuprates, such as lithium dimethylcuprate, yield 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org This reactivity is attributed to the electron-withdrawing nature of the two phenylsulfonyl groups, which activates the indole core for nucleophilic addition. arkat-usa.org For instance, the reaction of lithium dimethylcuprate with 1,2-bis(phenylsulfonyl)-1H-indole provides a favorable yield of the 3-methylated product. arkat-usa.org

Nucleophilic Substitution at C-3

The C-3 position of certain this compound derivatives can be susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. For example, the chlorine atom at the C-3 position in 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is an excellent leaving group. smolecule.com The electron-withdrawing phenylsulfonyl group at the N-1 position enhances the reactivity of the C-3 position toward nucleophilic attack. smolecule.com This allows for facile substitution reactions with various nucleophiles under mild conditions. smolecule.com

Aldol Condensation Routes

Aldol condensation reactions provide a pathway to synthesize derivatives of this compound. uit.no This classic carbon-carbon bond-forming reaction involves the reaction of an enolate with a carbonyl compound. magritek.com In the context of indole synthesis, an N-phenylsulfonyl protected indole-3-carboxaldehyde (B46971) can react with an activated methylene (B1212753) compound, such as 1,4-diacetylpiperazine-2,5-dione, in the presence of a base like cesium carbonate to form the condensation product. uit.no This approach has been utilized in the synthesis of various indole derivatives. uit.no

Remote Functionalization Strategies on the Indole Core

C-5 Position Modifications

Functionalization at the C-5 position of the this compound core can be achieved through various synthetic strategies. One common approach involves a Heck reaction between a 5-bromo-substituted indole derivative and a vinyl sulfone. google.com For example, the synthesis of Eletriptan, a migraine medication, utilizes a Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone. google.com

Another strategy for C-5 modification involves the synthesis of 5-chloro-2-(phenylsulfonyl)-1H-indole. This can be achieved through methods such as the Friedel-Crafts reaction to introduce the sulfonyl group onto a 5-chloroindole (B142107) precursor. evitachem.com Additionally, sulfonylation techniques using reagents like dimethylformamide and sodium hydride have been employed to synthesize indole-sulfonamide derivatives, including those with substitution at the C-5 position. evitachem.com

The following table lists the compounds mentioned in this article.

Reactivity Profiles and Mechanistic Investigations of 2 Phenylsulfonyl 1h Indole Systems

Role of the Phenylsulfonyl Moiety in Directing Reactivity

The phenylsulfonyl group is a versatile and powerful tool in indole (B1671886) chemistry, capable of acting as a potent electron-withdrawing group, a direct-metalation group, and an effective leaving group. arkat-usa.orgdartmouth.edu These characteristics enable a range of reactions that are otherwise challenging to achieve with unsubstituted indoles.

Electron-Withdrawing Group Effects

The phenylsulfonyl group at the C2 position of the indole ring acts as a strong electron-withdrawing group. arkat-usa.orgdartmouth.educhimia.chiucr.org This property significantly decreases the electron density of the indole nucleus, making it more susceptible to nucleophilic attack. arkat-usa.orgdartmouth.edu The electron-withdrawing nature of the sulfonyl group facilitates reactions that are contrary to the typical electrophilic substitution reactions observed in electron-rich indoles. arkat-usa.org This activation towards nucleophiles allows for the introduction of a variety of substituents at different positions of the indole ring. For instance, in 5-chloro-1-(phenylsulfonyl)indole, the phenylsulfonyl group's strong negative-inductive (-I) effect destabilizes the indole ring, rendering it more prone to nucleophilic attack. vulcanchem.com

Direct Metalation Group Properties

The phenylsulfonyl group can function as a direct-metalation group, facilitating the regioselective deprotonation of the indole ring. arkat-usa.orgdartmouth.edubhu.ac.in Specifically, N-protection with a phenylsulfonyl group assists in the lithiation at the C2 position through intramolecular chelation. bhu.ac.in This directed metalation allows for the introduction of various electrophiles at the C2 position, leading to the synthesis of 2-substituted indoles. bhu.ac.insmolecule.com For example, the direct lithiation of 1-(phenylsulfonyl)-1H-indole followed by quenching with an electrophile is a common strategy to produce 2-substituted indole derivatives. arkat-usa.orgdartmouth.edu Research has also shown that the phenylsulfonyl group enables directed metallation at the C2 position through chelation effects, which is crucial for subsequent cross-coupling reactions. smolecule.com

Leaving Group Capabilities in Substitution Reactions

The phenylsulfonyl group can also act as a leaving group in nucleophilic substitution reactions. arkat-usa.orgdartmouth.edu This capability is particularly evident in reactions where a nucleophile attacks the indole nucleus, leading to the expulsion of the phenylsulfinate anion. arkat-usa.org This process is often part of an addition-elimination mechanism. arkat-usa.orgdartmouth.edu For example, the reaction of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates results in the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles through the expulsion of a phenylsulfonyl group. arkat-usa.orgdartmouth.edu Similarly, nucleophilic addition to 2-nitro-1-(phenylsulfonyl)indole can lead to the expulsion of the N-phenylsulfonyl group, yielding 3-substituted 2-nitroindoles. researchgate.net

Nucleophilic Reactivity at the Indole Nucleus

The electron-deficient nature of 2-(phenylsulfonyl)-1H-indole systems makes them excellent substrates for nucleophilic attack. The regioselectivity and mechanism of these reactions are highly dependent on the specific substrate and reaction conditions.

Formal SN2' and Addition-Elimination Mechanisms

Nucleophilic substitution on electron-deficient indoles, such as those bearing a phenylsulfonyl group, often proceeds through a formal SN2' or an addition-elimination mechanism. arkat-usa.orgdartmouth.edu In these reactions, the nucleophile adds to the indole core, followed by the elimination of a leaving group. arkat-usa.orgdartmouth.educhemistrysteps.comwikipedia.org

In the case of 1,2-bis(phenylsulfonyl)-1H-indole, the reaction with organocuprates proceeds via an addition-elimination mechanism where the nucleophile attacks the C3 position, followed by the elimination of the phenylsulfinate from the nitrogen, yielding a 3-substituted this compound. arkat-usa.org A similar formal SN2' mechanism is observed in the reaction of 2-nitro-1-(phenylsulfonyl)indole with various nucleophiles. arkat-usa.orgdartmouth.edu

The general steps for an addition-elimination reaction are:

Addition: The nucleophile attacks the electron-deficient π-system of the indole, forming a tetrahedral intermediate. chemistrysteps.com

Elimination: The leaving group is expelled, restoring the aromaticity of the indole ring. chemistrysteps.com

This two-step process allows for the substitution of groups at positions that are not typically reactive towards nucleophiles in standard indole chemistry. wikipedia.orglibretexts.org

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound systems is a critical aspect of their reactivity. The presence of the phenylsulfonyl group at C2 directs nucleophilic attack primarily to the C3 position. arkat-usa.orgdartmouth.edu

Research on 1,2-bis(phenylsulfonyl)-1H-indole has shown that a variety of organocuprates add to the C3 position, leading to C-H substitution and the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org The selectivity of this addition can, however, be influenced by the nature of the alkyl ligand on the cuprate. arkat-usa.org

The table below summarizes the regioselective addition of different organocuprates to 1,2-bis(phenylsulfonyl)-1H-indole.

| Organocuprate | Product | Yield (%) |

| Lithium dimethylcuprate | 3-Methyl-2-(phenylsulfonyl)-1H-indole | 67 |

| Lithium dibutylcuprate | 3-Butyl-2-(phenylsulfonyl)-1H-indole | 43 |

| Lithium di-t-butylcuprate | 3-t-Butyl-2-(phenylsulfonyl)-1H-indole | 35 |

Data sourced from a study on the nucleophilic addition to 1,2-bis(phenylsulfonyl)-1H-indole. arkat-usa.org

This regioselectivity is a powerful tool for the synthesis of specifically substituted indoles, which are important scaffolds in medicinal chemistry and materials science. smolecule.com The ability to control the position of nucleophilic attack by employing a phenylsulfonyl directing group has significantly expanded the synthetic utility of the indole ring system.

Cleavage and Deprotection of the Phenylsulfonyl Group

The cleavage of the robust carbon-sulfur bond in 2-arylsulfonyl indoles is a challenging yet crucial transformation in organic synthesis. The sulfonyl moiety can be instrumental in directing reactions or enhancing bioactivity, but its removal is often necessary to yield the desired unsubstituted indole or to proceed with further derivatization. rsc.org Methods for this deprotection are typically reductive in nature, designed to cleave the C-S bond and replace it with a C-H bond. wikipedia.org

A variety of reducing agents have been established for the desulfonylation of alkyl, alkenyl, and allylic sulfones, and these methods are broadly applicable to aryl sulfones, including this compound. wikipedia.org The choice of reagent is often dictated by the presence of other functional groups within the molecule.

Mechanistic studies suggest that reductions with active metals proceed via a single electron transfer (SET) to the sulfone. This results in the formation of a radical anion which then fragments, typically yielding a sulfinate anion and the most stable organic radical. wikipedia.org In the case of this compound, this would generate an indole-2-yl radical, which is then further reduced and protonated by the solvent to afford the 1H-indole product.

Common reductive methods that can be employed for this transformation are summarized in the table below.

| Reagent System | Typical Conditions | Notes |

| Sodium Amalgam (Na/Hg) | Methanol (B129727), reflux | A classical method effective for a wide range of sulfones. wikipedia.org |

| Aluminum Amalgam (Al/Hg) | THF/Water, room temp. | A milder alternative to sodium amalgam. wikipedia.org |

| Samarium(II) Iodide (SmI₂) | THF/HMPA, room temp. | A powerful single-electron donor; useful for sensitive substrates. wikipedia.org |

| Tributyltin Hydride (Bu₃SnH) | AIBN (cat.), Toluene, reflux | A radical-based method, proceeds via a chain mechanism. wikipedia.org |

| Sodium Bis(2-methoxyethoxy)aluminum Hydride | Toluene, reflux | A complex metal hydride capable of cleaving N-S bonds and potentially C-S bonds. conicet.gov.ar |

A particularly effective and widely employed method for the cleavage of sulfonyl groups involves the use of magnesium metal in an alcoholic solvent, most commonly methanol. This method is noted for its favorable reaction conditions and tolerance of a variety of functional groups that might be susceptible to harsher reducing agents. wikipedia.orgresearchgate.net While sometimes referred to as catalytic, the process typically requires a stoichiometric or excess amount of magnesium metal.

The reaction is believed to proceed through a single electron transfer mechanism from the surface of the magnesium metal to the sulfonyl group. This generates a radical anion intermediate which subsequently fragments, cleaving the C–S bond to release a phenylsulfinate salt and an indole-2-yl radical. The radical is then quenched by abstracting a hydrogen atom from the methanol solvent to yield the final 1H-indole product.

Research has demonstrated the efficacy of this method for cleaving N-arylsulfonyl bonds in various heterocyclic systems, highlighting its potential for the analogous C-S bond cleavage in this compound. researchgate.net The reaction is advantageous due to the low cost of reagents and its operational simplicity.

The table below presents research findings on the use of magnesium for the cleavage of sulfonyl groups in different molecular scaffolds, illustrating the general utility of the method.

| Substrate | Product | Reagents | Yield | Reference |

| N-Arylsulfonylimidazolidinone | Deprotected Imidazolidinone | Mg, Methanol | Selective Cleavage | researchgate.net |

| β-Hydroxy Sulfone | Alkane | Mg, HgCl₂ (cat.), Methanol | Effective Reduction | wikipedia.org |

Theoretical and Computational Chemistry of 2 Phenylsulfonyl 1h Indole Architectures

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic nature of molecules. For the 2-(phenylsulfonyl)-1H-indole system, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its reactivity.

Frontier molecular orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The energy and localization of these orbitals can indicate the nucleophilic and electrophilic centers of a molecule, respectively.

While detailed FMO analysis on the parent this compound is not extensively documented in the literature, computational studies on closely related derivatives provide valuable insights. For instance, Density Functional Theory (DFT) calculations have been performed on 2-cyano-1-(phenylsulfonyl)indole. These calculations reveal the impact of the electron-withdrawing cyano and phenylsulfonyl groups on the electronic properties of the indole (B1671886) ring.

The HOMO of these derivatives is typically localized on the indole ring, indicating that this moiety acts as the primary electron donor in reactions with electrophiles. Conversely, the LUMO is often distributed over the phenylsulfonyl group and the cyano substituent, highlighting these as the electron-accepting regions of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.21 |

| LUMO | -2.54 |

| HOMO-LUMO Gap | 4.67 |

Investigations into the electronic structure of this compound derivatives reveal a significant polarization of the molecule. The sulfonyl group, being strongly electron-withdrawing, reduces the electron density on the indole nitrogen to which it is attached. This, in turn, influences the aromaticity and reactivity of the entire indole system.

Computational studies on various substituted indoles have shown that the nature and position of substituents dramatically affect the electron density distribution. In the case of this compound, the sulfonyl group at the 2-position is expected to decrease the electron density at this position, making it more susceptible to nucleophilic attack compared to the unsubstituted indole. The phenyl group attached to the sulfonyl moiety further modulates the electronic properties through resonance and inductive effects.

The theoretical investigation of reaction pathways involving this compound can provide valuable information on reaction mechanisms, transition states, and activation energies. While specific studies on the reaction pathways of the parent compound are limited, related research on indole derivatives offers a general understanding. For instance, DFT studies have been employed to explore the stereoselectivity of Friedel–Crafts reactions of arenesulfonyl indoles, where different transition states were proposed to explain the observed enantiomeric outcomes. rsc.org

The presence of the phenylsulfonyl group at the C2 position of the indole ring is known to facilitate certain reactions, such as the addition of nucleophiles. Computational modeling can be used to calculate the energy profiles of such reactions, identifying the most favorable pathways and predicting the structures of intermediates and products. These calculations are instrumental in rationalizing experimental observations and in the design of new synthetic methodologies.

Molecular Conformation and Structural Elucidation

The three-dimensional arrangement of atoms in this compound derivatives plays a crucial role in their chemical and physical properties. X-ray crystallography and computational modeling are the primary tools used to elucidate these structures.

A key structural feature of this compound derivatives is the relative orientation of the indole and phenylsulfonyl moieties. This is quantified by the dihedral angle between the mean planes of the two ring systems. X-ray crystallographic data and DFT calculations have shown that these two planes are generally not coplanar.

In the crystal structure of 2-cyano-1-(phenylsulfonyl)indole, the dihedral angle between the indole and phenylsulfonyl rings is 87.2(7)°. mdpi.com For 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this angle is reported to be 76.24 (7)°. nih.gov This near-orthogonal arrangement minimizes steric hindrance between the two bulky groups and has significant implications for the molecule's conformational flexibility and intermolecular interactions in the solid state.

| Derivative | Dihedral Angle (Indole vs. Phenylsulfonyl) | Reference |

|---|---|---|

| 2-cyano-1-(phenylsulfonyl)indole | 87.2(7)° | mdpi.com |

| 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24 (7)° | nih.gov |

Applications of 2 Phenylsulfonyl 1h Indole in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

2-(Phenylsulfonyl)-1H-indole and its derivatives serve as crucial building blocks in the total synthesis of several complex natural products and medicinally important molecules. The phenylsulfonyl group can act as a protecting group for the indole (B1671886) nitrogen, an activating group for substitutions at the C3 position, or as a precursor to other functional groups, making it a strategic component in multistep synthetic sequences.

One notable application is in the synthesis of the alkaloid bouchardatine. The intermediate, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, is a key component in the construction of this natural product. nih.gov Furthermore, derivatives of this compound are instrumental in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase, a target in cancer therapy. google.com The synthesis of these complex inhibitors often involves the acylation of a substituted 1-(phenylsulfonyl)-1H-indole. google.com

Another significant application lies in the development of novel therapeutic agents. For instance, 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles have been identified as dual-acting norepinephrine (B1679862) reuptake inhibitors and 5-HT2A receptor antagonists, showcasing the importance of the phenylsulfonylindole core in medicinal chemistry. rsc.org The synthesis of these compounds highlights the utility of the 2-(phenylsulfonyl) group in directing further functionalization of the indole ring.

Derivatization Strategies for Diverse Chemical Libraries

The inherent reactivity of the this compound scaffold allows for extensive derivatization, enabling the generation of diverse chemical libraries for biological screening. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the indole ring, facilitating a range of chemical transformations.

Key derivatization strategies include:

Nucleophilic Substitution: The phenylsulfonyl group activates the indole ring, making it susceptible to nucleophilic attack. This allows for the introduction of various substituents at different positions of the indole core.

Cross-Coupling Reactions: The indole core of this compound can be functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other carbon-based substituents. smolecule.com

Functionalization at the Indole Nitrogen: The nitrogen of the indole can be further substituted after the introduction of the phenylsulfonyl group, allowing for another point of diversity in the generated library.

Modification of the Phenylsulfonyl Group: The phenylsulfonyl moiety itself can be modified, although this is less common than transformations on the indole core.

These derivatization strategies have been employed to create libraries of substituted indoles with potential applications in drug discovery and materials science. smolecule.com

Precursor Roles in the Synthesis of Functionally Relevant Scaffolds

This compound is a valuable precursor for the synthesis of a variety of functionally relevant indole-based scaffolds, including carbaldehydes, nitriles, and complex polycyclic systems. The phenylsulfonyl group often plays a crucial role in directing the regioselectivity of these synthetic transformations.

Synthesis of Indole-Based Carbaldehydes

Indole-based carbaldehydes are important intermediates in organic synthesis. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde can be synthesized from 2-iodoaniline (B362364) through a multi-step process involving protection with benzenesulfonyl chloride, followed by a Sonogashira coupling with propargyl alcohol and subsequent oxidation. nih.gov An alternative approach involves the direct formylation of N-phenylsulfonylindole. nih.gov Similarly, 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde has been synthesized and characterized, demonstrating the accessibility of these valuable building blocks. mdpi.com

| Starting Material | Reagents | Product | Reference |

| 2-Iodoaniline | 1. Benzenesulfonyl chloride, pyridine (B92270); 2. Propargyl alcohol, Pd/C, CuI, PPh3, Et3N; 3. Pyridinium chlorochromate | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | nih.gov |

| 1-(Phenylsulfonyl)-1H-indole | Dichloromethyl methyl ether, TiCl4 | 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | core.ac.uk |

Preparation of Cyanoindoles and Related Nitrile Derivatives

Cyanoindoles are versatile intermediates that can be converted into a variety of other functional groups. The synthesis of 2-cyanoindoles and 3-cyanoindoles can be achieved from the corresponding N-phenylsulfonylated indole aldehydes. A facile one-pot method involves the treatment of the aldehyde with anhydrous aluminum chloride and sodium azide. researchgate.net Furthermore, a range of cyano-1-(phenylsulfonyl)indole derivatives, including 3-cyano-1-(phenylsulfonyl)indole, 2-cyano-1-(phenylsulfonyl)indole, and 2,3-dicyano-1-(phenylsulfonyl)indole, have been synthesized and characterized. mdpi.com

| Starting Aldehyde | Reagents | Product | Reference |

| 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | AlCl3, NaN3 | 1-(Phenylsulfonyl)-1H-indole-3-carbonitrile | researchgate.net |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | AlCl3, NaN3 | 1-(Phenylsulfonyl)-1H-indole-2-carbonitrile | researchgate.net |

Generation of Bis(indolyl)methanones and Polycyclic Indole Systems

This compound derivatives are instrumental in the construction of more complex heterocyclic systems. For instance, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde serves as a precursor for the synthesis of bis(1H-indol-2-yl)methanones, which have been identified as potent inhibitors of platelet-derived growth factor receptor kinase. nih.govnih.gov

The phenylsulfonylated indole core also provides a strategic starting point for the synthesis of polycyclic indole systems. A notable example is the use of 1,3-dimethyl-4-(phenylsulfonyl)-4H-furo[3,4-b]indole in a Diels-Alder reaction-based strategy for the construction of the anticancer alkaloids ellipticine (B1684216) and isoellipticine. acs.org Additionally, derivatives such as 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one have been synthesized, showcasing the utility of this scaffold in building fused ring systems. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation of the indole core. A common approach uses phenylsulfonyl chloride under basic conditions (e.g., NaH or pyridine) in anhydrous solvents like THF or DCM . Optimization focuses on:

- Temperature : Controlled addition at 0–5°C to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol for high purity (>95%) .

- Yield Improvement : Use of coupling agents like DMAP or flow reactors to enhance efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., sulfonyl group at C2) and aromatic proton environments .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 283.07 for CHNOS) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., P2/c space group with π-π stacking) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer activity?

- Methodological Answer :

- Core Modifications : Introduce substituents at C5/C6 (e.g., halogens or methoxy groups) to enhance tubulin inhibition, as seen in analogs with IC values <1 µM against MCF-7 cells .

- Sulfonyl Group : Replace with sulfonamide or sulfoxide to modulate solubility and binding affinity .

- Biological Assays : Use MTT assays and flow cytometry to assess antiproliferative effects and apoptosis induction .

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or kinases .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Use descriptors like logP and polar surface area to correlate electronic properties with activity .

Q. How do contradictory data on the biological activity of this compound derivatives arise, and how can they be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line variability in IC values due to differential expression of target proteins) .

- Purity Verification : Confirm compound integrity via HPLC (>99% purity) to rule out degradation products .

- Meta-Analysis : Use databases like ChEMBL to validate trends across independent studies .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directing Groups : The sulfonyl group at C2 deactivates the indole ring, favoring electrophilic attack at C5/C7. Use Lewis acids (e.g., FeCl) to enhance selectivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in nitration or halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.